1-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
1-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0747465
InChI:
InChI=1S/C20H22N2O3/c1-13-8-14(2)10-16(9-13)22-12-15(11-19(22)23)20(24)21-17-6-4-5-7-18(17)25-3/h4-10,15H,11-12H2,1-3H3,(H,21,24)
SMILES:
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3OC)C
Molecular Formula:
C20H22N2O3
Molecular Weight:
338.4 g/mol
1-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC0747465
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 1-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H22N2O3/c1-13-8-14(2)10-16(9-13)22-12-15(11-19(22)23)20(24)21-17-6-4-5-7-18(17)25-3/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
| Standard InChI Key | BUAWVKPVFUFYQS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3OC)C |
| Canonical SMILES | CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3OC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator